molecular formula C22H32N6 B1676987 R121919 CAS No. 195055-03-9

R121919

Cat. No. B1676987
Key on ui cas rn: 195055-03-9
M. Wt: 380.5 g/mol
InChI Key: ANNRUWYFVIGKHA-UHFFFAOYSA-N
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Patent
US07074797B2

Procedure details

Compound 53 was also converted to its hydrochloric acid addition salt by dissolving compound 53 (8.1 g) in a mixture of diethyl ether (150 ml) and DCM (50 ml) and treating said mixture with HCl in diethyl ether (1 M, 21.3 ml) dropwise with stirring. The resulting off-white solid was collected by filtration, yielding 8.7 g (98%) of 3-[6-(dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropyl-pyrazolo[2,3-a]pyrimidin-7-amine monohydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:28])[C:3]1[N:8]=[CH:7][C:6]([C:9]2[C:10]([CH3:26])=[N:11][N:12]3[C:17]([N:18]([CH2:22][CH2:23][CH3:24])[CH2:19][CH2:20][CH3:21])=[CH:16][C:15]([CH3:25])=[N:14][C:13]=23)=[C:5]([CH3:27])[CH:4]=1.[ClH:29]>C(OCC)C.C(Cl)Cl>[ClH:29].[CH3:28][N:2]([CH3:1])[C:3]1[N:8]=[CH:7][C:6]([C:9]2[C:10]([CH3:26])=[N:11][N:12]3[C:17]([N:18]([CH2:19][CH2:20][CH3:21])[CH2:22][CH2:23][CH3:24])=[CH:16][C:15]([CH3:25])=[N:14][C:13]=23)=[C:5]([CH3:27])[CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC(=C(C=N1)C=1C(=NN2C1N=C(C=C2N(CCC)CCC)C)C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
8.1 g
Type
reactant
Smiles
CN(C1=CC(=C(C=N1)C=1C(=NN2C1N=C(C=C2N(CCC)CCC)C)C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
21.3 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treating
FILTRATION
Type
FILTRATION
Details
The resulting off-white solid was collected by filtration

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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